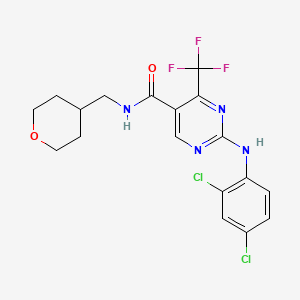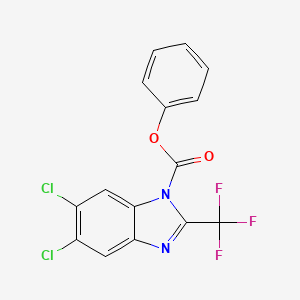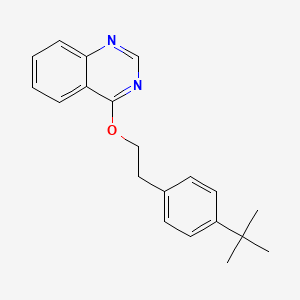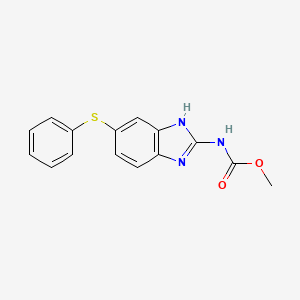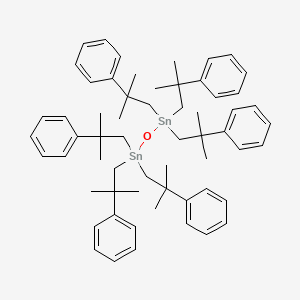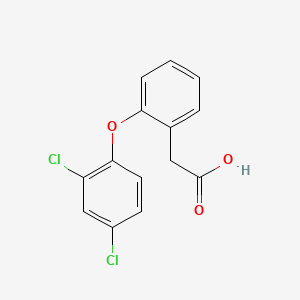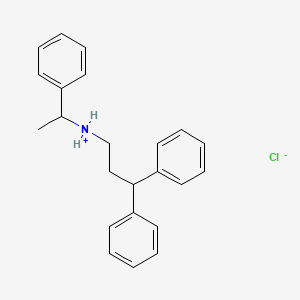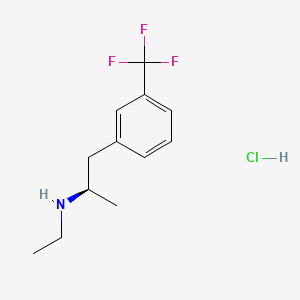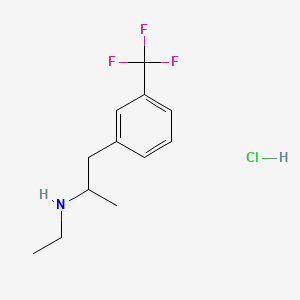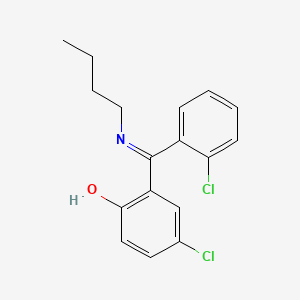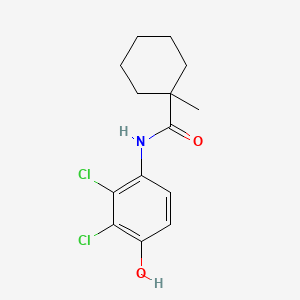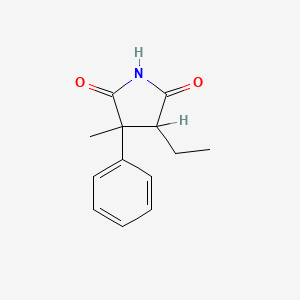![molecular formula C23H28N6O6S B1672564 N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid CAS No. 78463-86-2](/img/structure/B1672564.png)
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid: is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structure, which includes an azidoethyl group and a methanesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ergoline core, which is derived from lysergic acid.
Azidoethyl Group Introduction: The azidoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with an alkyl halide.
Methanesulfonamide Formation: The methanesulfonamide moiety is formed by reacting methanesulfonyl chloride with an amine group on the ergoline core.
Final Coupling: The final step involves coupling the azidoethyl and methanesulfonamide-modified ergoline with (Z)-2-butenedioate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethyl group, leading to the formation of nitro or nitrile derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ergoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the effects of ergoline derivatives on cellular processes. Its azido group makes it a useful tool for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.
Medicine
Medically, this compound has potential applications in the treatment of neurological disorders due to its ergoline core. It may also serve as a lead compound for the development of new drugs targeting specific receptors in the brain.
Industry
In the industrial sector, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets in the body. The ergoline core is known to interact with serotonin and dopamine receptors, modulating their activity. The azidoethyl group can participate in click chemistry reactions, allowing for the targeted delivery of the compound to specific sites in the body.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid is unique due to its combination of an azidoethyl group and a methanesulfonamide moiety
Propiedades
Número CAS |
78463-86-2 |
|---|---|
Fórmula molecular |
C23H28N6O6S |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N6O2S.C4H4O4/c1-24-11-13(12-25(28(2,26)27)7-6-22-23-20)8-16-15-4-3-5-17-19(15)14(10-21-17)9-18(16)24;5-3(6)1-2-4(7)8/h3-5,8,10,16,18,21H,6-7,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18-;/m1./s1 |
Clave InChI |
BOHDKBGWKRCEIT-VQAQLOKVSA-N |
SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Gyki 32887; Gyki-32887; Gyki32887; RGH-7825; RGH 7825; RGH7825; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)
![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)
